![molecular formula C22H24N4O3S B2487267 4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine CAS No. 946250-12-0](/img/structure/B2487267.png)
4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
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Overview
Description
Synthesis Analysis
Synthesis involves complex chemical processes to form the desired compound. Research on similar compounds indicates multi-step synthesis protocols involving nucleophilic substitution, cyclization, and functionalization reactions. For instance, the synthesis of related piperazine and pyrimidine derivatives often requires careful selection of reagents and conditions to achieve high yield and purity (Kumara et al., 2017; Parveen et al., 2017).
Molecular Structure Analysis
Molecular structure analysis often employs techniques such as X-ray crystallography and computational methods like density functional theory (DFT). These analyses reveal the conformations, bond lengths, and angles critical for the compound's stability and reactivity. For example, studies have shown that piperazine rings in related molecules adopt a chair conformation, contributing to the molecule's overall geometry (Anthal et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds with a piperazine and pyrimidine framework can include substitutions, additions, and cyclization reactions, influenced by the molecule's functional groups. The reactivity patterns of these compounds are pivotal for their potential applications in medicinal chemistry and material science.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are determined by the compound's molecular structure. Piperazine and pyrimidine derivatives' physical properties vary with substitution patterns and the presence of functional groups, affecting their application potential (Wujec & Typek, 2023).
Scientific Research Applications
Synthesis and Binding Affinity
Compounds with structures incorporating elements like pyrimidine, piperazine, and biphenyl moieties have been synthesized for various applications, including the study of their binding affinity towards specific biological targets. For instance, Parveen et al. (2017) explored the synthesis of pyrimidine-piperazine-chromene and -quinoline conjugates, assessing their estrogen receptor binding affinity through molecular docking. These compounds demonstrated significant anti-proliferative activities against cancer cell lines, highlighting their potential in cancer research (Parveen et al., 2017).
Antimicrobial and Anti-Inflammatory Properties
The structural framework of 4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine and its analogs has been utilized to develop compounds with antimicrobial and anti-inflammatory properties. Abu‐Hashem and Youssef (2011) synthesized new visnagen and khellin furochromone pyrimidine derivatives, demonstrating their analgesic and anti-inflammatory activities. This research suggests the potential of such compounds in the development of new therapeutic agents for inflammation and pain management (Abu‐Hashem & Youssef, 2011).
Anticonvulsant and Neuroprotective Effects
Further extending the scope of research, compounds related to this compound have been evaluated for their anticonvulsant and neuroprotective effects. Studies by Aytemir et al. (2010) on kojic acid derivatives, which share a resemblance in structural complexity and functional moieties, have shown potential anticonvulsant activity. These findings are crucial for the development of new medications for epilepsy and other neurological disorders (Aytemir et al., 2010).
Mechanism of Action
Target of Action
It is known that piperazine derivatives often interact with various receptors and enzymes in the body .
Mode of Action
Piperazine derivatives have been shown to inhibit microtubule synthesis by a unique mechanism, inhibit cell cycle progression, and inhibit angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize .
Biochemical Pathways
Piperazine derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Pharmacokinetics
It is known that the incorporation of a piperazine moiety into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It is known that piperazine derivatives can have various effects, including inhibiting cell cycle progression and angiogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH can affect drug accumulation . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methoxy-2-methyl-6-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-17-23-21(16-22(24-17)29-2)25-12-14-26(15-13-25)30(27,28)20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-11,16H,12-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGPKVXFCQHBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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